1,1'-Oxydioctan-2-ol
Description
1,1'-Oxydioctan-2-ol is a hypothetical diol ether compound structurally composed of two octan-2-ol units linked by an oxygen bridge. However, the absence of direct experimental data in the provided evidence necessitates comparisons with structurally related alcohols, such as Octan-2-ol, Dodecan-1-ol, and 2-Octyldodecanol, to infer its characteristics.
Properties
CAS No. |
21875-81-0 |
|---|---|
Molecular Formula |
C16H34O3 |
Molecular Weight |
274.44 g/mol |
IUPAC Name |
1-(2-hydroxyoctoxy)octan-2-ol |
InChI |
InChI=1S/C16H34O3/c1-3-5-7-9-11-15(17)13-19-14-16(18)12-10-8-6-4-2/h15-18H,3-14H2,1-2H3 |
InChI Key |
TVPBCGITZQHSSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(COCC(CCCCCC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Oxydioctan-2-ol can be synthesized through the oligomerization of ethylene using triethylaluminium, followed by oxidation of the alkylaluminium products
Industrial Production Methods: Industrial production of 1,1’-Oxydioctan-2-ol typically involves the use of ethylene and triethylaluminium under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Oxydioctan-2-ol undergoes several types of chemical reactions, including:
Substitution: The hydroxyl group in 1,1’-Oxydioctan-2-ol can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminium hydride.
Substitution: Thionyl chloride.
Major Products Formed:
Oxidation: Carbonyl compounds.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1,1’-Oxydioctan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Oxydioctan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites . These interactions can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
The following analysis compares 1,1'-Oxydioctan-2-ol (inferred properties) with structurally analogous alcohols from the evidence, focusing on molecular attributes, hazards, and applications.
Molecular and Physical Properties
Key Observations :
- Branched alcohols like 2-Octyldodecanol exhibit lower melting points and higher compatibility with nonpolar matrices, suggesting 1,1'-Oxydioctan-2-ol might share similar traits due to its long alkyl chains .
Hazard Profiles
Key Observations :
- Branched alcohols like 2-Octyldodecanol are often safer for human contact, suggesting 1,1'-Oxydioctan-2-ol may also exhibit low toxicity if structurally analogous .
Key Observations :
- The ether linkage in 1,1'-Oxydioctan-2-ol could enhance its stability in formulations compared to primary alcohols like Dodecan-1-ol.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
